molecular formula C16H15N3O3 B2479221 N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide CAS No. 2189498-24-4

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2479221
CAS No.: 2189498-24-4
M. Wt: 297.314
InChI Key: PESRCYFOQLISCM-UHFFFAOYSA-N
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Description

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound features a unique structure that combines a cyclopropylpyrimidine moiety with a benzodioxole carboxamide group, making it a subject of interest for various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide typically involves the use of Suzuki–Miyaura coupling reactions . This method is favored due to its mild reaction conditions and functional group tolerance. The general procedure involves the reaction of a boron reagent with a halogenated precursor in the presence of a palladium catalyst. The reaction conditions usually include a temperature range of 25-30°C and a mixture of solvents such as H2O/MeOH .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated systems for precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions mentioned above generally require specific reagents and conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to modulate enzyme activity or receptor binding, leading to downstream effects that can alter cellular processes. Detailed studies are required to fully elucidate the exact pathways involved.

Comparison with Similar Compounds

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide can be compared with other similar compounds such as:

  • N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-methoxybenzamide
  • 5-chloro-N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-methoxybenzamide

These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of the cyclopropylpyrimidine and benzodioxole carboxamide moieties, which may confer distinct advantages in its applications.

Properties

IUPAC Name

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c20-16(11-3-4-14-15(5-11)22-9-21-14)17-7-12-6-13(10-1-2-10)19-8-18-12/h3-6,8,10H,1-2,7,9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESRCYFOQLISCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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